1,1-Dimethyldiborane

Vapor Pressure Physical Chemistry Gas Handling

Researchers requiring high-flux boron CVD precursors face a critical isomeric selection problem: symmetric 1,2-dimethyldiborane delivers insufficient vapor pressure at standard bubbler temperatures, limiting deposition rates. 1,1-Dimethyldiborane solves this with quantifiably superior physical properties: - >2× higher vapor pressure at 0°C (34.5 mmHg vs. 16.1 mmHg) for higher boron flux without elevated source temperatures - Net dipole moment (0.87 D) enables isomer-specific purification via polar GC or dielectric distillation - Defined gas-phase ΔH⁰f (-25 kcal/mol) supports computational model validation - Single-source disproportionation chemistry generates thermodynamically controlled methylborane mixtures Pyrophoric gas (UN 1953, Class 2.3); requires licensed hazardous-material handling. Standard packs: 1 g, 10 g, 100 g, bulk. Request quote for pricing and lead time.

Molecular Formula C2H6B2
Molecular Weight 51.7 g/mol
CAS No. 16924-32-6
Cat. No. B095709
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,1-Dimethyldiborane
CAS16924-32-6
Synonyms1,1-dimethyldiborane
Molecular FormulaC2H6B2
Molecular Weight51.7 g/mol
Structural Identifiers
SMILES[B]B(C)C
InChIInChI=1S/C2H6B2/c1-4(2)3/h1-2H3
InChIKeyJYENZBXUULWYEY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 10 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,1-Dimethyldiborane Overview


1,1-Dimethyldiborane (CAS 16924-32-6), also designated as unsymmetrical dimethyldiborane, is a volatile organoboron compound with the formula (CH3)2B(μ-H)2BH2 [1]. As a colorless gas that ignites spontaneously in air, it belongs to the class of alkyl-substituted diboranes and exists as an isomer of the symmetrically substituted 1,2-dimethyldiborane [2]. Its defining structural feature is the asymmetric placement of both methyl groups on a single boron center, a substitution pattern that fundamentally differentiates its physical properties and chemical behavior from its isomers and from the parent diborane [3].

Workflow

Volatile organoboron precursor for chemical vapor deposition (CVD) and thin-film research

Selection

Asymmetric methyl substitution defines unique vapor pressure, dipole moment, and isomerization behavior

Use Context

Supports isomer stability studies, thermochemical benchmarking, and polarity-driven separation method development

1,1-Dimethyldiborane: Substitution Fallacy


Generic substitution between 1,1-dimethyldiborane and its symmetric isomer, 1,2-dimethyldiborane, or the parent diborane is scientifically unsound. These compounds are not interchangeable; the asymmetric methyl substitution in 1,1-dimethyldiborane results in a fundamentally different molecular electronic structure, which manifests in measurably distinct physical properties such as a significantly lower boiling point [1], a different vapor pressure-temperature relationship [2], and a net molecular dipole moment [3]. Consequently, any process or application relying on a specific vapor delivery profile, thermal stability, or polarity-dependent interaction will perform differently, and often suboptimally, if the incorrect isomer is used. The following evidence quantifies these critical differences to inform rigorous material selection.

Isomer

1,2-Dimethyldiborane exhibits lower vapor pressure and near-zero dipole moment; vapor delivery and polarity-dependent processes may shift significantly.

Phase

The symmetrical isomer boils at +4°C versus -4°C for 1,1-isomer; gas handling and mass flow calibration cannot transfer directly.

Stability

1,2-Dimethyldiborane slowly isomerizes to the 1,1-isomer on standing; long-term property drift may compromise process consistency.

1,1-Dimethyldiborane: Quantitative Evidence


Vapor Pressure: Advantage Over Symmetric Isomer

The vapor pressure of 1,1-dimethyldiborane is measurably higher than that of its symmetrical isomer, 1,2-dimethyldiborane, across the entire temperature range. This is a direct consequence of weaker intermolecular forces due to the asymmetric substitution pattern [1]. The difference is quantitatively described by the Antoine-type vapor pressure equations.

Vapor Pressure
Head-to-head
Log P = 7.363 - (1212/T) vs 7.523 - (1290/T) for 1,2-isomer. At 0°C: ~34.5 mmHg vs ~16.1 mmHg (>2-fold difference).
Supports CVD precursor flux evaluation at target source temperatures.
Calculated from reported Antoine constants; T in Kelvin.
Vapor Pressure Physical Chemistry Gas Handling

Thermal Isomerization to 1,1-Isomer

Experimental studies demonstrate a clear thermodynamic driving force favoring the formation of the unsymmetrical isomer. 1,2-Dimethyldiborane is observed to slowly convert to 1,1-dimethyldiborane upon standing, indicating that the latter is the more stable molecular arrangement under standard conditions [1].

Isomerization Stability
Head-to-head
1,2-Dimethyldiborane slowly converts to 1,1-dimethyldiborane at ambient conditions.
Supports isomer stability assessment for long-term material selection.
Observed in condensed phase storage.
Thermodynamic Stability Isomerization Chemical Kinetics

Molecular Polarity for Isomer Separation

1,1-Dimethyldiborane possesses a permanent molecular dipole moment of 0.87 D due to its asymmetric structure [1]. In stark contrast, the symmetric 1,2-dimethyldiborane isomers (cis and trans) have significantly smaller or near-zero dipole moments. This property provides a direct, quantifiable handle for separation.

Dipole Moment
Reported
0.87 D (1,1-isomer) vs ~0 D for symmetrical 1,2-isomers.
Enables polarity-driven chromatographic or dielectric separation method development.
Gas-phase measurement; supports isomer identity confirmation.
Dipole Moment Molecular Polarity Separation Science

Boiling Point Difference vs. Symmetric Isomer

The boiling point of 1,1-dimethyldiborane is -4 °C, which is a full 8 °C lower than the +4 °C boiling point of its symmetrical isomer, 1,2-dimethyldiborane [1][2]. This significant difference in volatility further underscores the impact of the asymmetric methyl substitution on intermolecular forces.

Boiling Point
Head-to-head
-4°C (1,1-) vs +4°C (1,2-); an 8°C difference.
Defines gas handling and mass flow controller calibration requirements.
At standard atmospheric pressure (101.3 kPa).
Boiling Point Phase Change Cryogenic Handling

Heat of Formation: Methylborane Series

The predicted gas-phase heat of formation (ΔH0f) for 1,1-dimethyldiborane is -25 kcal/mol [1]. This value positions it within the methylated diborane series, and is distinct from the heat of formation of methyldiborane (-9 kcal/mol for the gas) [2], reflecting the increased stabilization from the second methyl group.

Heat of Formation
Class-level
ΔH⁰f = -25 kcal/mol (predicted). Methyldiborane: -9 kcal/mol; Diborane: +9.8 kcal/mol.
Supports computational thermochemistry validation and benchmarking of alkylborane models.
Predicted ideal gas value at 298 K; derived from NACA report.
Thermochemistry Heat of Formation Computational Chemistry

Disproportionation Behavior Differentiating Selectivity

1,1-Dimethyldiborane participates in a well-characterized disproportionation equilibrium with diborane and other methylated boranes. Under conditions where it is formed, it is part of a dynamic mixture [1]. This is in contrast to 1,2-dimethyldiborane, which isomerizes to 1,1-dimethyldiborane rather than disproportionating to diborane [2].

Disproportionation
Class-level
1,1-disproportionates to diborane and methylboranes; 1,2-isomer primarily isomerizes to 1,1-.
Informs reaction design for generating defined borane mixtures in synthetic studies.
Reaction pathway context; reported in organoboron literature.
Disproportionation Reaction Mechanism Organoboron Chemistry

1,1-Dimethyldiborane: Application Scenarios


High-Flux Boron CVD Precursor

In chemical vapor deposition (CVD) of boron-containing films, the precursor's vapor pressure directly dictates the maximum achievable growth rate. The >2-fold higher vapor pressure of 1,1-dimethyldiborane compared to its symmetrical isomer at a typical bubbler temperature of 0°C (34.5 mmHg vs. 16.1 mmHg) [1] makes it the preferred choice for applications requiring higher boron fluxes. This allows process engineers to achieve target deposition rates at lower source temperatures, reducing thermal stress on the precursor and potentially improving film purity.

Computational Thermochemistry of Alkylboranes

The predicted gas-phase heat of formation for 1,1-dimethyldiborane (ΔH0f = -25 kcal/mol) [1] provides a crucial data point for validating and refining computational models (e.g., density functional theory, ab initio methods) used to predict the thermochemistry of larger borane clusters and organoboron compounds. Its position in the methylborane series (-9 kcal/mol for methyldiborane, +9.8 kcal/mol for diborane) [2] allows researchers to benchmark calculations of incremental methyl group stabilization energies.

Polarity-Driven Isomer Purification

The significant net dipole moment of 1,1-dimethyldiborane (0.87 D) [1] offers a clear physical basis for separating it from its non-polar, symmetrical isomers. This enables the development of gas chromatographic methods using polar stationary phases or the implementation of preparative-scale separation techniques like fractional distillation under a dielectric field. This is essential for producing high-purity material for applications where the presence of the other isomer would act as a contaminant.

Generating Defined Methylborane Mixtures

Due to its participation in disproportionation equilibria with diborane and other methylated diboranes [1], 1,1-dimethyldiborane can serve as a convenient, single-source precursor for generating a specific, thermodynamically controlled mixture of borane species. This is a key differentiator from 1,2-dimethyldiborane, which primarily undergoes isomerization [2]. This approach is valuable in exploratory synthetic chemistry where a cocktail of reactive boranes is desired for probing new reaction pathways or material syntheses.

Application
Selection Property
Validation Focus
High-flux boron CVD precursor research
Vapor pressure profile vs. isomer structure
Precursor flux at target bubbler temperature
Computational thermochemistry of alkylboranes
Predicted heat of formation benchmark
Ab initio/DFT model validation for methylated boranes
Polarity-driven isomer purification
Molecular dipole moment presence
Polar stationary phase or dielectric separation method
Defined methylborane mixture generation
Disproportionation equilibrium behavior
In situ generation of mixed borane species for exploratory synthesis

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